molecular formula C15H13NOS B14326568 2-(Dimethylamino)-9H-thioxanthen-9-one CAS No. 106391-68-8

2-(Dimethylamino)-9H-thioxanthen-9-one

Cat. No.: B14326568
CAS No.: 106391-68-8
M. Wt: 255.3 g/mol
InChI Key: DOCZAOBYEKFCED-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-9H-thioxanthen-9-one is an organic compound that belongs to the thioxanthene family. It is characterized by the presence of a dimethylamino group attached to the thioxanthene core. This compound is known for its unique chemical properties and has found applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-9H-thioxanthen-9-one typically involves the reaction of thioxanthone with dimethylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The process may involve heating the reaction mixture to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-9H-thioxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioxanthene derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthene derivatives

Scientific Research Applications

2-(Dimethylamino)-9H-thioxanthen-9-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other thioxanthene derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-9H-thioxanthen-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Known for its use in the synthesis of surfactants and as a corrosion inhibitor.

    Dimethylaminoquinolines: Studied for their antimalarial properties and other biological activities.

    Dimethylaminoethoxyethanol: Used in the production of surfactants and as a biocide.

Uniqueness

2-(Dimethylamino)-9H-thioxanthen-9-one stands out due to its unique thioxanthene core, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

106391-68-8

Molecular Formula

C15H13NOS

Molecular Weight

255.3 g/mol

IUPAC Name

2-(dimethylamino)thioxanthen-9-one

InChI

InChI=1S/C15H13NOS/c1-16(2)10-7-8-14-12(9-10)15(17)11-5-3-4-6-13(11)18-14/h3-9H,1-2H3

InChI Key

DOCZAOBYEKFCED-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O

Origin of Product

United States

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